Prudomestin

Descripción general

Descripción

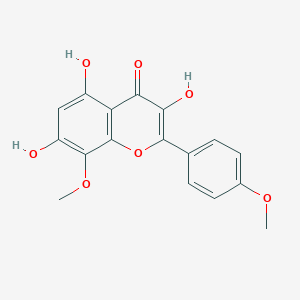

Its chemical structure is characterized by the presence of multiple hydroxyl and methoxy groups, specifically 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one . This compound has garnered significant interest due to its potent inhibitory activity against xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prudomestin can be synthesized through a series of organic reactions starting from readily available precursors. The synthetic route typically involves the formation of the flavonoid backbone followed by the introduction of hydroxyl and methoxy groups at specific positions. Key steps include:

Aldol Condensation: Formation of the flavonoid core structure.

Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents such as methanol and hydroxylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction from the heartwood of Prunus domestica. The process includes:

Extraction: Using solvents like benzene and ethanol to extract the compound from the plant material.

Purification: Recrystallization from chloroform-petrol to obtain pure this compound as yellow needles.

Análisis De Reacciones Químicas

Types of Reactions: Prudomestin undergoes various chemical reactions, including:

Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carbonyl group to hydroxyl using reducing agents such as sodium borohydride.

Substitution: Introduction of different functional groups at specific positions using reagents like halogens and alkylating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or alkylated derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Prudomestin is classified under the category of polyphenolic compounds, which are known for their antioxidant properties. Its chemical structure plays a crucial role in its biological activity, making it a subject of interest for researchers.

Applications in Pharmacological Research

1. Inhibition Studies

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout and kidney stones. The inhibition of this enzyme by this compound suggests potential therapeutic applications in managing these conditions.

2. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound, making it a valuable compound for exploring its protective effects against oxidative stress-related diseases. The ability to scavenge free radicals positions this compound as a candidate for further research in chronic disease prevention.

Analytical Applications

1. Reference Standards

This compound serves as an analytical standard in various research settings. Its high purity makes it suitable for use in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography), where it can be employed to establish quality control measures for herbal products containing Zanthoxylum species.

2. Quality Assessment

The application of this compound in HPLC fingerprinting has been explored to assess the quality and authenticity of herbal medicines derived from Zanthoxylum species. This technique allows researchers to identify and quantify key compounds, ensuring product consistency and safety.

Case Study 1: Xanthine Oxidase Inhibition

A study conducted by MedChemExpress reported that this compound effectively inhibited xanthine oxidase activity, demonstrating a dose-dependent response. This finding supports its potential use in developing treatments for hyperuricemia .

Case Study 2: Antioxidant Properties

Research published on the antioxidant activity of this compound indicated that it significantly reduced oxidative stress markers in vitro. The study highlighted its potential application in formulating supplements aimed at enhancing cellular protection against oxidative damage .

Data Table: Summary of this compound Applications

Mecanismo De Acción

Prudomestin exerts its effects primarily through the inhibition of xanthine oxidase. The mechanism involves:

Binding to the Active Site: this compound binds to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid.

Reduction of Uric Acid Levels: By inhibiting xanthine oxidase, this compound reduces the production of uric acid, which is beneficial in conditions like gout.

Comparación Con Compuestos Similares

Prudomestin is unique among flavonoids due to its specific structure and potent xanthine oxidase inhibitory activity. Similar compounds include:

Quercetin: Another flavonoid with antioxidant properties but less potent xanthine oxidase inhibition.

Kaempferol: Similar structure but different hydroxylation pattern, leading to varied biological activities.

Luteolin: Shares the flavonoid backbone but differs in the position of hydroxyl and methoxy groups

This compound stands out due to its specific inhibitory activity and potential therapeutic applications, making it a valuable compound in both research and industry.

Actividad Biológica

Prudomestin is a flavonoid compound identified in various species of the Zanthoxylum genus, particularly Zanthoxylum integrifoliolum and Zanthoxylum armatum. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and antiproliferative effects. The following sections provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

This compound is characterized by the chemical formula and is classified as a polyphenolic compound. Its structural features contribute to its biological properties, particularly its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.29 g/mol |

| IUPAC Name | 5,7-Dihydroxy-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are critical for neutralizing free radicals and reducing oxidative stress. Research indicates that this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Case Study : A study evaluating the antioxidant capacity of this compound found that it effectively reduced lipid peroxidation in vitro, demonstrating its potential as a protective agent against oxidative stress-related diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes.

- Research Findings : In vitro tests revealed that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .

Antiproliferative Effects

The antiproliferative activity of this compound has been explored in cancer research. It has been shown to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Study Example : A study on the effects of this compound on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer cells .

Platelet Aggregation Inhibition

This compound has been identified as an effective inhibitor of platelet aggregation, which is crucial for preventing thrombus formation.

- Findings : Research indicates that this compound significantly inhibits platelet aggregation induced by arachidonic acid and collagen at concentrations as low as 100 mg/ml .

Vasorelaxation Effects

This compound also demonstrates vasorelaxant properties, contributing to cardiovascular health by promoting blood vessel relaxation.

Propiedades

IUPAC Name |

3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSIOUXODPWHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318110 | |

| Record name | Prudomestin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prudomestin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-28-5 | |

| Record name | Prudomestin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prudomestin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prudomestin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 210 °C | |

| Record name | Prudomestin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Prudomestin?

A1: this compound (3,5,7-Trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H1-benzopyran-4-one) possesses the molecular formula C17H14O7 and a molecular weight of 330.3 g/mol [, ]. It crystallizes in the triclinic space group P1 with unit cell dimensions: a = 6.579(5) Å, b = 8.441(7) Å, c = 13.893(14) Å, α = 101.92(9)°, β = 103.38(6)°, γ = 97.44(6)° [].

Q2: From which natural sources can this compound be isolated?

A2: this compound has been isolated from the heartwood of Prunus domestica Linn. (common plum) [, ] and the wood of Prunus mume Siebold et Zuccarini (Japanese apricot) [].

Q3: What is the significance of the methylation pattern in this compound?

A3: this compound, a flavonol glucoside, exhibits a distinct methylation pattern with methyl groups present at the 8 and 4' positions of the herbacetin nucleus []. This methylation pattern distinguishes it from other flavonoids and contributes to its unique properties.

Q4: What are the reported biological activities of this compound?

A4: this compound has demonstrated potent reactive oxygen species (ROS) inhibiting activity with an IC50 of 1.5 ± 0.3 µg/mL []. It also exhibits antioxidant activity with an IC50 of 26.96 ± 0.19 µg/mL [].

Q5: Has this compound been investigated using computational chemistry techniques?

A5: Yes, in silico studies involving molecular docking simulations revealed that this compound exhibits strong binding affinity to cyclooxygenase-2 (COX-2) with a binding energy of -8.6 kcal/mol, comparable to the standard ibuprofen (-7.7 kcal/mol) []. This suggests a potential mechanism for its observed anti-inflammatory activity.

Q6: What analytical techniques are used to characterize and quantify this compound?

A6: Various analytical techniques have been employed to characterize this compound. X-ray crystallography was used to determine its crystal structure []. Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized for structure elucidation and identification [, ]. Thin-layer chromatography (TLC) has been employed for the separation and purification of this compound from plant extracts [].

Q7: Are there any known structural analogs of this compound, and how do their activities compare?

A7: Dihydrothis compound, a flavanonol glucoside, is a structural analog of this compound found in Prunus mume. It shares the same methylation pattern but differs in the oxidation state of the heterocyclic C-ring []. A comparative analysis of their biological activities could provide insights into structure-activity relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.